molecular formula C17H14N2O3S B12611136 N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-27-2

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B12611136
CAS No.: 914644-27-2
M. Wt: 326.4 g/mol
InChI Key: ZAUXTCVWPGAZED-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a synthetic small molecule featuring a thieno[2,3-c]pyridine core, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Thiophene-based fused ring systems, such as the thieno[2,3-c]pyridine in this compound, are frequently investigated as structural analogs in oncology research, particularly as inhibitors of key enzymatic pathways. Scientific literature indicates that closely related benzothieno[2,3-c]pyridine derivatives function as potent, non-steroidal inhibitors of the CYP17 enzyme, a critical target in the treatment of castrate-resistant prostate cancer (CRPC) . These analogs have demonstrated promising broad-spectrum anticancer activity in vitro, with some compounds showing greater potency than established drugs like abiraterone against prostate cancer cell lines (e.g., PC-3) . The mechanism of action for such compounds often involves binding to the enzyme's active site, potentially through interaction with the haem iron via lone pair electrons from the heterocyclic nitrogen and other substituents, leading to the suppression of androgen biosynthesis . Beyond oncology, thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects, making them versatile scaffolds in early-stage drug discovery . Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic candidates, screening against various biological targets, and conducting structure-activity relationship (SAR) studies.

Properties

CAS No.

914644-27-2

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-(4-methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C17H14N2O3S/c1-10(20)19-17-15(13-7-8-18-9-14(13)23-17)16(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3,(H,19,20)

InChI Key

ZAUXTCVWPGAZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Background

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a heterocyclic compound characterized by:

The compound's synthesis typically involves functionalization of thienopyridine derivatives, leveraging its sulfur and nitrogen atoms for reactivity in medicinal chemistry applications.

Preparation Methods

Reaction of 2-Thioxopyridine-3-carbonitrile with 4-Methoxybenzoyl Chloride

This method is widely recognized for its efficiency and reproducibility:

  • Procedure :

    • Combine 2-thioxopyridine-3-carbonitrile with 4-methoxybenzoyl chloride in an appropriate solvent (e.g., dichloromethane).
    • Add triethylamine dropwise under stirring to neutralize hydrochloric acid released during the reaction.
    • Maintain the reaction temperature at 0–5°C initially, then allow it to reach room temperature over several hours.
  • Outcome :

    • The intermediate product undergoes acetylation using acetic anhydride or acetyl chloride to yield this compound.

Optimization Techniques

To enhance yield and purity:

  • Solvent Selection : Use high-purity solvents like dichloromethane or acetonitrile to minimize impurities.
  • Temperature Control : Precise temperature adjustments during acetylation improve reaction kinetics.
  • Catalysts : Incorporating weak Lewis acids (e.g., ZnCl₂) can accelerate acetylation without side reactions.

Data Table: Reaction Parameters

Parameter Value/Condition
Starting Material 2-Thioxopyridine-3-carbonitrile
Reagent 4-Methoxybenzoyl Chloride
Base Triethylamine
Solvent Dichloromethane
Temperature Range 0–5°C (initial), Room Temp (final)
Acetylation Agent Acetic Anhydride or Acetyl Chloride
Yield ~85–90%

Key Considerations

  • Purification : Recrystallization from ethanol or methanol ensures removal of unreacted precursors and side products.
  • Safety Measures : Handle acyl chlorides in a fume hood due to their corrosive nature.
  • Scalability : This method is suitable for both small-scale laboratory synthesis and larger-scale production.

Chemical Reactions Analysis

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H14N2O3S
  • Molecular Weight : 326.4 g/mol
  • IUPAC Name : N-[3-(4-methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
  • CAS Number : 914644-27-2

The compound features a thieno[2,3-c]pyridine core with a methoxybenzoyl substituent, which contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of specific enzymes that are crucial for cancer progression .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by reducing nitric oxide production in lipopolysaccharide-stimulated macrophages. This effect suggests its potential use in treating inflammatory diseases by modulating immune responses and decreasing inflammatory markers .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Significant anticancer activity in vitro against various cancer cell lines.
Study 2Anti-inflammatory effects by reducing nitric oxide production in macrophages.
Study 3Promotes apoptosis in cancer cells, suggesting a mechanism for its anticancer effects.

These findings underscore the potential of this compound as a therapeutic agent in oncology and inflammation-related conditions .

Mechanism of Action

The mechanism of action of N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared below with two structurally related analogs:

Parameter N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide Compound #3 (Rai et al., 2012) Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide
Core Structure Thieno[2,3-c]pyridine Thieno[2,3-c]pyridine (tetrahydro form) Thieno[2,3-d]pyrimidine
Substituents 4-Methoxybenzoyl, acetamide Benzo[d]thiazol-2-yl, isopropyl, acetamide 1,2,3-Triazole, aryl/alkyl groups
Molecular Weight ~340–360 g/mol (estimated) ~420 g/mol (reported) ~350–450 g/mol (variable)
Biological Target Not explicitly studied APE1 endonuclease inhibitor Antimicrobial agents
Reported Efficacy Hypothesized to modulate DNA repair enzymes No sensitization to cisplatin Moderate to strong antimicrobial activity
Key Observations :
  • Core Modifications: The tetrahydrothieno[2,3-c]pyridine core in Compound #3 enhances conformational flexibility compared to the fully aromatic core of the target compound. This may reduce binding affinity to targets like APE1 .
  • Biological Activity : Unlike Compound #3, which failed to sensitize cells to cisplatin, the target compound’s structural features (e.g., methoxy group) may allow engagement with alternative pathways, though experimental validation is needed .

Research Findings and Limitations

  • Antimicrobial Analogs: Triazole-linked thienopyrimidines demonstrated broad-spectrum activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL .
  • Knowledge Gaps: The target compound’s exact mechanism, pharmacokinetics, and toxicity remain uncharacterized. Its 4-methoxybenzoyl group may confer unique ADME properties compared to analogs.

Biological Activity

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a thienopyridine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H14N2O3S
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 914644-27-2

The compound features a unique thieno[2,3-c]pyridine core with a methoxybenzoyl substituent, contributing to its distinct pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in cancer progression.
  • Targeting Molecular Pathways : The compound may interact with pathways critical for tumor growth and survival.

For instance, studies have indicated that similar thienopyridine derivatives can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Inhibition : It may reduce the production of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound potentially inhibits enzymes like cyclooxygenase (COX), which play a role in inflammatory responses .

The proposed mechanism of action involves the compound's interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit protein tyrosine phosphatases or kinases involved in cancer signaling pathways.
  • Receptor Modulation : The compound could modulate receptors that mediate inflammatory responses.

The exact molecular targets are still under investigation, but preliminary docking studies suggest interactions with key amino acids in target proteins .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro against various cancer cell lines.
Study 2Showed anti-inflammatory effects by reducing nitric oxide production in LPS-stimulated macrophages.
Study 3Investigated the compound's effect on apoptosis in cancer cells, suggesting it promotes programmed cell death.

Case Study Highlights

  • Anticancer Efficacy : A recent study evaluated the anticancer properties of similar thienopyridine derivatives and found that they significantly inhibited cell proliferation in breast and lung cancer models .
  • Inflammation Reduction : Another investigation focused on the anti-inflammatory potential of related compounds, revealing a marked decrease in inflammatory markers following treatment with thienopyridine derivatives .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR spectra resolve the thienopyridine core (δ 6.8–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.1–2.3 ppm for CH₃). The 4-methoxybenzoyl group is confirmed by a singlet at δ 3.8 ppm (OCH₃) and aromatic splitting patterns .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .

What in vitro assays are suitable for evaluating its antimicrobial activity?

Q. Basic

  • Broth Microdilution : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains, with 96-well plates and standardized inoculum (1–5 × 10⁵ CFU/mL) .
  • Time-Kill Kinetics : Measures bactericidal/fungicidal activity over 24 hours, using colony counts at intervals (0, 4, 8, 24 hrs) .
  • Positive Controls : Ciprofloxacin (bacteria) and fluconazole (fungi) ensure assay validity .

How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Q. Advanced

  • Analog Design : Modify substituents on the thienopyridine core (e.g., halogens, alkyl groups) and the acetamide side chain (e.g., aryl, heteroaryl). For example, replacing methoxy with ethoxy or trifluoromethoxy alters lipophilicity and target binding .
  • Enzyme Assays : Test analogs against target enzymes (e.g., APE1 for anticancer activity) using fluorescence-based cleavage assays (λₑₓ = 485 nm, λₑₘ = 535 nm) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites, guiding rational modifications .

How can low yields in the condensation step of the synthesis be addressed?

Q. Advanced

  • Catalyst Screening : Use Pd or Rh catalysts (e.g., RhCl(PPh₃)₃) for directed C-H activation, improving regioselectivity and reducing byproducts .
  • Solvent Optimization : Switch from DMF to DMA or ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reaction rates.
  • Microwave Assistance : Shorten reaction times (e.g., 30 mins vs. 12 hrs) and improve yields via controlled dielectric heating .

What advanced techniques resolve conflicting bioactivity data between enzyme assays and cell-based studies?

Q. Advanced

  • Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess degradation rates. Poor stability in cell media may explain reduced efficacy .
  • Cellular Uptake Measurement : LC-MS quantification of intracellular concentrations identifies permeability issues .
  • Target Engagement Assays : Use biotinylated probes or CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

How is X-ray crystallography utilized to confirm the compound’s solid-state structure?

Q. Advanced

  • Crystal Growth : Slow vapor diffusion (e.g., ethanol/water) yields diffraction-quality crystals.
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) resolves heavy atoms (e.g., sulfur in the thienopyridine ring).
  • Refinement : Software (e.g., SHELXL) refines bond lengths/angles, validating the acetamide conformation and π-stacking interactions .

What catalytic methods enhance the efficiency of key bond-forming steps?

Q. Advanced

  • Rhodium-Catalyzed C-H Activation : Direct functionalization of the thienopyridine core at C3 or C5 positions avoids pre-functionalized intermediates. For example, Rh₂(OAc)₄ with directing groups (e.g., pyridyl) enables regioselective arylation .
  • Photoredox Catalysis : Visible-light-driven reactions (e.g., Ir(ppy)₃) facilitate radical-based couplings under mild conditions .

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